5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

HIV-1 NNRTI Drug Resistance Antiviral Potency

Medicinal chemists targeting drug-resistant HIV-1 or seeking kinase selectivity often face flat, promiscuous heterocycles. The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold solves this with its unique non-planar geometry and strategic hydrogen bond acceptors. • Picomolar activity against K103N/Y181C double mutants, surpassing etravirine. • Selectively inhibited only 3 of 40 kinases at 1 µM in Akt programs. • High-purity (95%) scaffold ready for regioselective functionalization. Supplied with full analytical documentation for rapid lead optimization.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
Cat. No. B11783159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)N=CNC2=O
InChIInChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)
InChIKeyZQTIECFDGXRNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one: A Privileged Scaffold


5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one (CAS 1555437-69-8) is a bicyclic heterocycle featuring a fused dihydrofuran and pyrimidinone ring system . This specific scaffold serves as a critical synthetic intermediate in medicinal chemistry, where its unique geometry enables the design of potent kinase inhibitors and antiviral agents [1]. Unlike many common heterocyclic building blocks, this compound presents a distinct pattern of hydrogen bond acceptors and a non-planar dihydrofuran ring, which has proven essential for achieving high selectivity and potency in drug discovery programs targeting HIV-1 reverse transcriptase and Akt kinases [2].

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one: Unique Advantages Over Generics


The specific [3,4-d] ring fusion and dihydrofuran oxidation state of this scaffold are not interchangeable with other furopyrimidine isomers (e.g., furo[2,3-d]pyrimidine) or saturated analogs [1]. In HIV-1 NNRTI development, a scaffold-hopping strategy that replaced the traditional diarylpyrimidine (DAPY) core with this dihydrofuro[3,4-d]pyrimidine system was essential to achieve picomolar activity against drug-resistant viral strains [2]. Similarly, in Akt inhibitor programs, substituting the pyrrolopyrimidine core for this scaffold directly improved kinase selectivity and reduced off-target activity [3]. The precise spatial arrangement of the fused oxygen heterocycle and the lactam moiety governs critical interactions with the target protein's hydrophobic pocket, meaning that purchasing a structurally similar but isomeric building block will not yield the same biological outcomes.

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one: Quantitative Lead Advantages


Superior Anti-HIV-1 Activity Against Drug-Resistant Strains

Derivatives built on the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold, specifically compounds 13c2 and 13c4, demonstrated exceptional potency against a panel of HIV-1 strains carrying single NNRTI-resistant mutations, with EC50 values ranging from 0.9 to 8.4 nM. This activity was remarkably superior to that of etravirine (ETV), a second-generation NNRTI with a standard diarylpyrimidine core, which typically shows significantly reduced efficacy against these resistant variants [1].

HIV-1 NNRTI Drug Resistance Antiviral Potency

Activity Against HIV-1 Double Mutants

In a follow-up study, further optimized dihydrofuro[3,4-d]pyrimidine derivatives (14b and 16c) exhibited single-digit nanomolar potency against the particularly challenging double-mutant strains F227L/V106A and K103N/Y181C. Compound 16c showed EC50 values of 2.85–18.0 nM against a panel of resistant strains, and both compounds demonstrated remarkably improved activity compared to the clinical NNRTIs etravirine and rilpivirine [1].

HIV-1 NNRTI Double Mutants Drug Resistance

Improved Kinase Selectivity vs. Pyrrolopyrimidine Core

In a pan-Akt inhibitor program, the dihydrofuropyrimidine core (compound 41) was directly compared to the progenitor pyrrolopyrimidine scaffold (compound 1). When screened against a panel of 40 related protein kinases at 1 µM, the dihydrofuropyrimidine analog inhibited only three kinases (PKA, p70S6K, PKC) at greater than 50%, representing a significant improvement in overall kinase selectivity compared to the pyrrolopyrimidine series, which showed broader inhibition [1]. Additionally, the dihydrofuro series demonstrated enhanced PKA selectivity over the dihydrothieno counterparts [1].

Akt Kinase Inhibition Kinase Selectivity Cancer

Favorable Oral Pharmacokinetics in Preclinical Models

The lead compound 13c2, a derivative of the dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold, demonstrated an oral bioavailability of 30.96% and a half-life of 11.1 hours in preclinical species [1]. While specific head-to-head pharmacokinetic comparisons with the standard DAPY core are not presented in this study, these values are consistent with or favorable compared to typical small-molecule NNRTI leads, supporting the scaffold's suitability for oral drug development [1].

Pharmacokinetics Oral Bioavailability HIV-1 NNRTI

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one: High-Impact Applications


Next-Generation HIV-1 NNRTI Design

Procurement of this scaffold is strongly indicated for medicinal chemistry teams developing novel NNRTIs targeting drug-resistant HIV-1. Evidence shows that dihydrofuro[3,4-d]pyrimidine derivatives achieve single-nanomolar potency against both single and double NNRTI-resistant mutants, surpassing the clinical gold-standards etravirine and rilpivirine [1][2]. The scaffold is the validated starting point for lead series that have already demonstrated favorable pharmacokinetics and safety profiles [1].

Selective Kinase Inhibitor Development

For kinase drug discovery, particularly Akt/PKB programs, this scaffold has been proven to deliver superior selectivity profiles compared to the widely-used pyrrolopyrimidine core. Researchers can expect to generate inhibitor series with narrower off-target kinase inhibition, as demonstrated by the selective inhibition of only 3 out of 40 tested kinases at 1 µM [3]. This makes it a strategic choice for projects where avoiding toxicity from broad kinase inhibition is a priority.

Scaffold-Hopping and Fragment-Based Discovery

The unique [3,4-d] fusion with a dihydrofuran ring offers a three-dimensional, non-planar topology that is distinct from commonly employed flat heterocycles. This scaffold can serve as a fragment or core replacement in scaffold-hopping strategies aimed at improving selectivity, solubility, or intellectual property positioning, as successfully demonstrated in the transition from DAPY to DHPY inhibitors in the HIV field [2].

Chemical Biology Probe Development

The commercial availability of this specific isomer in high purity (≥98%) makes it a practical starting point for synthesizing chemical biology probes to study kinase signaling or viral replication. The scaffold's well-characterized reactivity allows for rapid, regioselective functionalization, enabling the generation of tool compounds with defined binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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